Triazolam N-Oxide
Description
Properties
CAS No. |
96849-15-9 |
|---|---|
Molecular Formula |
C₁₇H₁₂Cl₂N₄O |
Molecular Weight |
359.21 |
Synonyms |
8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine 5-Oxide |
Origin of Product |
United States |
Historical Perspectives on Benzodiazepine Metabolite Research
The story of benzodiazepine (B76468) research began with the serendipitous discovery of chlordiazepoxide in 1955, followed by the market introduction of Librium in 1960 and Valium (diazepam) in 1963. researchgate.netwikipedia.org Initially lauded for their improved safety profile over older drugs like barbiturates, benzodiazepines quickly became some of the most prescribed medications globally by the mid-to-late 1970s. researchgate.net
Early research focused on the primary pharmacological effects and mechanisms of action, with the link to gamma-aminobutyric acid (GABA) receptors being established after about 15 years of their introduction. researchgate.net As the use of benzodiazepines became widespread, so did the imperative to understand their metabolic fate within the body. This led to a burgeoning field of research into their metabolites. eurekaselect.com
Significance of N Oxidation in Drug Biotransformation Studies
N-oxidation is a recognized metabolic pathway for many nitrogen-containing drugs. tandfonline.comnih.gov This process, often catalyzed by microsomal enzymes, involves the addition of an oxygen atom to a nitrogen atom within the drug's molecular structure. tandfonline.com The resulting N-oxide metabolites can have varied pharmacological and physicochemical properties compared to their parent compounds. mdpi.com
The study of N-oxidation is significant for several key reasons in drug biotransformation:
Formation of Metabolites with Altered Activity: N-oxidation can lead to the formation of metabolites that are inactive, have attenuated activity, or in some cases, act as prodrugs that are later converted back to the active parent drug. mdpi.comnih.gov
Alternative Metabolic Pathway: For tertiary amine drugs, N-oxidation presents an alternative pathway to N-dealkylation. tandfonline.com The balance between these two pathways can be influenced by factors such as animal species and experimental conditions. tandfonline.com
Role in Drug Excretion: The conversion to more polar N-oxide metabolites can facilitate the excretion of drugs from the body. tandfonline.com
Potential for Reactive Intermediates: While not always the case, the oxidation of nitrogen-containing compounds can sometimes lead to the formation of reactive metabolites, which has been a subject of investigation in the context of idiosyncratic drug reactions. nih.gov
Triazolam N Oxide As a Model Compound in Preclinical and in Vitro Investigations
Triazolam itself is extensively used as a probe substrate for the activity of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in the metabolism of a vast number of drugs. pharmgkb.orgmedscape.com The primary metabolites of triazolam are α-hydroxytriazolam and 4-hydroxytriazolam (B1202207). nih.gov Triazolam N-Oxide, with the chemical name 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-benzo[f] nih.govsynzeal.comtriazolo[4,3-a] nih.govdiazepine (B8756704) 5-oxide, is another identified metabolite. synzeal.com
The use of triazolam and its metabolites, including this compound, in preclinical and in vitro studies is valuable for:
Characterizing Enzyme Kinetics: Studies using human liver microsomes and recombinant CYP enzymes have helped to elucidate the specific roles of CYP3A4 and CYP3A5 in the biotransformation of triazolam. pharmgkb.org Such investigations help in understanding the enzyme kinetics, including factors that can inhibit or induce metabolic activity. nih.gov
Investigating Drug Interactions: By observing how other compounds affect the metabolism of triazolam to its various metabolites, researchers can predict potential drug-drug interactions. nih.gov
Developing and Validating Analytical Methods: The availability of pure this compound as a reference standard is crucial for the development and validation of analytical methods used in quality control and metabolic studies. synzeal.com
Extrapolating In Vitro Data to In Vivo Scenarios: Advanced in vitro models, such as microphysiological systems (MPS), have been used to study the sequential metabolism of triazolam. researchgate.net These models, which can incorporate both intestinal and hepatic cells, aim to provide a more accurate prediction of drug disposition in humans by examining the formation of metabolites like this compound. researchgate.net
Overview of Current Research Trajectories for Triazolam N Oxide
Established Synthetic Routes to Triazolobenzodiazepine N-Oxides
The synthesis of triazolobenzodiazepine N-oxides, including this compound, can be approached through two primary strategies: the direct oxidation of a pre-existing triazolobenzodiazepine scaffold or the construction of the heterocyclic system with the N-oxide functionality introduced during the sequence.
Oxidative Approaches for N-Oxide Formation
The most direct route to this compound involves the oxidation of the parent triazolam molecule. This approach leverages established N-oxidation chemistry, applying it to the specific nitrogen atom within the diazepine (B8756704) ring of the triazolobenzodiazepine structure. The chemical name for this compound is 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-benzo[f] vulcanchem.comresearchgate.netsci-hub.setriazolo[4,3-a] vulcanchem.comsci-hub.sediazepine 5-oxide. synzeal.com The N-oxide group is located at the 5-position of the diazepine moiety. vulcanchem.com
The formation of N-oxides from heterocyclic compounds is a well-established transformation in organic synthesis. For triazolobenzodiazepines, this can be achieved by treating the parent compound with a suitable oxidizing agent. Common reagents for this type of transformation include organic peracids. For instance, the conversion of related imidazodiazepines to their N-oxide derivatives can be accomplished using peracids such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid. google.com This oxidation can be carried out at or around room temperature. google.com Another powerful oxidative system for generating N-oxides on fused heterocyclic compounds involves the use of hydrogen peroxide in conjunction with trifluoroacetic anhydride (B1165640) (TFAA). rsc.org While these methods are generally applicable to heterocyclic systems, their specific application to produce this compound involves the direct oxidation of triazolam.
A catalyst-free, metal-free method has been developed for the synthesis of 1,2,3-triazole-N-oxide derivatives that is applicable to the oxidation of triazolam. vulcanchem.comnih.gov This approach utilizes tert-butyl nitrite (B80452) (t-BuONO) as a nitric oxide (NO) source under mild conditions. vulcanchem.comsci-hub.se The reaction typically employs environmentally friendly solvents like ethanol (B145695) or water. vulcanchem.comnih.gov This method is noted for avoiding the use of transition metals, which offers both environmental and cost advantages. vulcanchem.com The process involves the reaction of the substrate with t-BuONO, followed by purification via recrystallization or chromatography to isolate the N-oxide derivative. vulcanchem.com
The proposed mechanism for this type of N-oxidation involves the generation of a radical intermediate which then combines with a nitric oxide radical. Subsequent cyclization leads to the formation of the triazole-N-oxide. sci-hub.se
Table 1: General Conditions for Catalyst-Free N-Oxide Synthesis using t-BuONO
| Starting Material Type | Reagents | Solvent | Temperature | Yield | Ref |
|---|---|---|---|---|---|
| Phenylhydrazine hydrochloride & 3-aminocrotononitrile | tBuONO, H₂O | EtOH | 50 °C | Good | nih.gov |
Note: This table represents generalized findings for the synthesis of triazole N-oxides, with specific data for this compound not detailed in the referenced literature.
One-Step Oxidation Techniques from Parent Triazolam
Multi-Step Synthesis via Intermediate Derivatization
Multi-step strategies for forming the triazolobenzodiazepine scaffold are well-documented. These routes build the core heterocyclic structure, which can then be subjected to an N-oxidation step as previously described. These methods offer versatility in introducing various substituents onto the benzodiazepine (B76468) framework.
A versatile method for the synthesis of triazolobenzodiazepines such as triazolam involves the use of 1,4-benzodiazepine (B1214927) N-nitrosoamidines as key intermediates. researchgate.netnih.gov This strategy activates the 2-position of the benzodiazepine core for functionalization. researchgate.net The N-nitrosoamidine moiety acts as a leaving group that can be displaced by a suitable nucleophile. researchgate.netresearchgate.net
Table 2: Synthesis of Triazolobenzodiazepine Scaffold from N-Nitrosoamidine Intermediate
| Step | Reactants | Reagents/Conditions | Product | Ref |
|---|---|---|---|---|
| 1. Nucleophilic Substitution | 1,4-Benzodiazepine N-nitrosoamidine, Acetylhydrazine | DMF, 120°C | Open-chain intermediate | researchgate.net |
Cyclocondensation reactions are a cornerstone in the synthesis of the triazolobenzodiazepine framework. A widely employed method involves the reaction of a 1,3-dihydro-2H-1,4-benzodiazepine-2-thione with an acid hydrazide. nih.govgoogle.com For the synthesis of the triazolam skeleton, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is heated with acetic acid hydrazide in a suitable solvent such as 1-butanol. google.com This reaction proceeds via an open-chain 2-(2-acetylhydrazino) intermediate, which then undergoes intramolecular cyclization upon continued heating to form the triazole ring. google.com
Another innovative approach involves the oxidative activation of a thiolactam. sci-hub.se In this one-pot method, the thiolactam is oxidized, for example with peracetic acid, to form a proposed sulfenic acid intermediate. This activated species readily reacts with acethydrazide, and the resulting acetylhydrazone undergoes a rapid, acid-catalyzed cyclocondensation in situ to yield the final methyltriazolo vulcanchem.comsci-hub.sebenzodiazepine structure. sci-hub.se
Table 3: Cyclocondensation Strategies for Triazolobenzodiazepine Synthesis
| Precursor | Reagents | Key Intermediate | Product | Ref |
|---|---|---|---|---|
| Benzodiazepine-2-thione | Acetic acid hydrazide, Heat | 2-(2-acetylhydrazino)-benzodiazepine | Triazolobenzodiazepine | google.com |
These multi-step syntheses provide robust pathways to the core triazolam structure, which is the direct precursor for oxidation to this compound.
Utilization of N-Nitrosoamidines as Precursors
Optimization of Synthetic Pathways for this compound and Analogs
The synthesis of this compound primarily involves the oxidation of its precursor, triazolam. vulcanchem.com The optimization of this transformation is crucial for achieving high efficiency and purity, which are paramount in the production of its analogs for research purposes.
Yield Enhancement and Regioselectivity Control
A significant advancement in the synthesis of 1,2,3-triazole-N-oxide derivatives is the development of a simple, metal-free method. nih.govrsc.org This approach utilizes tert-butyl nitrite (t-BuONO) as a source of the nitroso group (NO) and employs environmentally benign solvents. nih.govrsc.org The oxidation of triazolam to this compound is a key step, and controlling the reaction conditions is essential for maximizing the yield. vulcanchem.com Initial investigations into similar syntheses reported yields as low as 18% under certain conditions, highlighting the need for optimization. nih.gov
The structure of this compound features the N-oxide group at the 5-position of the triazole moiety, which indicates a high degree of regioselectivity in the oxidation process. vulcanchem.com The N-oxide group's placement is critical as it significantly modifies the molecule's electronic properties compared to the parent triazolam. vulcanchem.com This regioselectivity is facilitated by the inherent reactivity of the triazole ring system. The N-oxide functionality, in turn, can be used to guide further regioselective functionalization, enabling the creation of a diverse library of derivatives. vulcanchem.com
To illustrate the optimization process for a model synthesis of a 1,2,3-triazole-N-oxide derivative, researchers have systematically varied reaction parameters.
Table 1: Optimization of Reaction Conditions for a Model Triazole-N-Oxide Synthesis
| Entry | Solvent | Additive (mmol) | Yield (%) |
|---|---|---|---|
| 1 | DMSO | H₂O (2) | 18 |
| 2 | EtOH | H₂O (2) | 75 |
| 3 | H₂O | None | 62 |
| 4 | MeCN | H₂O (2) | 45 |
| 5 | Toluene (B28343) | H₂O (2) | 30 |
Data derived from a model synthesis of 1,2,3-triazole-N-oxide derivatives, demonstrating the significant impact of solvent choice on yield. nih.gov
Advanced Reaction Conditions and Solvent Systems
The choice of reaction conditions and solvent systems is pivotal in modern synthetic chemistry, aiming for efficiency, cost-effectiveness, and environmental sustainability. For the synthesis of triazole N-oxides, a catalyst-free system using tert-butyl nitrite (t-BuONO) represents an advanced and green approach. nih.govrsc.org This method successfully employs ethanol (EtOH) and water (H₂O) as solvents, avoiding the need for transition metals. nih.govrsc.org
In contrast, the synthesis of the triazolam precursor often involves more traditional conditions. An improved process for preparing triazolobenzodiazepines like triazolam utilizes toluene as a solvent at its reflux temperature (100-110°C) in the presence of a catalytic amount of p-toluene sulphonic acid (PTSA). google.comgoogleapis.com This particular process can achieve high purity (around 99.9%) and yields between 75-80%. google.comgoogleapis.com
The versatility of solvent choice is evident in the broader synthesis of related heterocyclic compounds. For instance, one-pot syntheses of complex triazolobenzodiazepines have been effectively carried out in acetonitrile (B52724) (CH₃CN). nih.gov
Table 2: Solvent Systems in the Synthesis of Triazolam and Related Derivatives
| Synthetic Step | Compound Type | Solvent | Catalyst/Reagent | Temperature | Reference |
|---|---|---|---|---|---|
| N-Oxidation | Triazole-N-Oxide | Ethanol/Water | t-BuONO | Not specified | nih.gov |
| Cyclization | Triazolam | Toluene | p-Toluene Sulphonic Acid | 100-110°C | google.comgoogleapis.com |
Structure-Activity Relationship (SAR) Implications from Derivatization Studies
The derivatization of this compound and related scaffolds is essential for understanding its structure-activity relationships (SAR). The introduction of the N-oxide group itself is a significant structural modification that confers unique electronic properties, making the nitrogen center electron-rich and highly polarizable. nih.gov This change is fundamental to how the molecule interacts with biological targets. nih.gov
SAR studies on the broader class of benzodiazepines have established key principles. For example, substitution at the 7-position of the benzodiazepine ring with an electron-attracting group, such as a nitro group (-NO2), is known to enhance hypnotic activity. ub.edu Conversely, substitutions at positions 6, 8, and 9 tend to decrease activity. ub.edu The seven-membered amino-ring has been identified as crucial for affinity to the binding site. academicjournals.org
While specific SAR studies on this compound are not extensively detailed in the provided results, research on analogous structures like triazolo-pyrimidine derivatives provides a clear model for such investigations. A systematic study of this scaffold to develop Werner syndrome RecQ helicase (WRN) inhibitors led to the discovery of a highly potent and selective compound. nih.gov This demonstrates how targeted modifications can optimize biological activity. Key findings from such studies often reveal that small changes to peripheral chemical groups can lead to significant differences in potency and selectivity. nih.gov
Table 3: General SAR Implications for Benzodiazepine and Triazolo-pyrimidine Scaffolds
| Position of Modification | Type of Substitution | Effect on Activity | Compound Class | Reference |
|---|---|---|---|---|
| Position 7 | Electron-attracting group (e.g., -NO₂) | Increased hypnotic potency | Benzodiazepines | ub.edu |
| Positions 6, 8, 9 | Any substitution | Decreased activity | Benzodiazepines | ub.edu |
| Various (Systematic) | Multiple modifications to scaffold | Optimized inhibitory activity and selectivity | Triazolo-pyrimidines | nih.gov |
Enzymatic Formation of this compound
Role of Cytochrome P450 (CYP) Enzymes in N-Oxidation
The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to the metabolism of a vast number of drugs, including triazolam. chuv.ch These enzymes are involved in a variety of oxidative reactions, such as N-oxidation, which introduces an oxygen atom to a nitrogen atom within the substrate molecule. nih.gov The initial and most significant step in triazolam metabolism is hydroxylation, a reaction catalyzed by the CYP3A subfamily. fda.govfda.govtexas.gov
Within the CYP3A subfamily, CYP3A4 is the most abundant and clinically significant isoform in the adult human liver, responsible for the metabolism of over 50% of currently prescribed drugs. spandidos-publications.combenzoinfo.com Research has consistently shown that CYP3A4 is the primary enzyme involved in the oxidative metabolism of triazolam. fda.govfda.govnih.gov Both recombinant CYP3A4 and CYP3A5 have been shown to produce hydroxylated metabolites of triazolam. nih.govresearchgate.net However, the metabolic activity of CYP3A5 is generally less than that of CYP3A4. nih.govresearchgate.net
Studies comparing the metabolic capabilities of CYP3A isoforms have revealed that CYP3A4 and CYP3A5 exhibit similar and overlapping metabolic activities for many substrates, including the hydroxylation of benzodiazepines like triazolam. spandidos-publications.com However, for many biotransformations, the clearance values for CYP3A5 are 2 to 20 times lower than for CYP3A4. nih.gov
The table below summarizes the kinetic parameters for the formation of triazolam metabolites by different CYP3A isoforms, illustrating the predominant role of CYP3A4.
| Enzyme | Metabolite | K_m (μM) | V_max (nmol/min/mg protein) |
| CYP3A4 | 4-Hydroxytriazolam | 83 | 3.4 |
| CYP3A4 | 1'-Hydroxytriazolam | 40 | 6.7 |
Table 1: Kinetic constants for triazolam metabolism by CYP3A4. Data derived from studies on the effects of MgCl2 on triazolam metabolism and substrate inhibition studies. nih.gov
Flavin-containing monooxygenases (FMOs) are another class of enzymes that catalyze the oxygenation of various compounds containing nitrogen, sulfur, or phosphorus atoms. doi.orgcore.ac.uk Like CYPs, FMOs require NADPH and molecular oxygen to function. doi.org While CYPs are the primary drivers of triazolam oxidation, FMOs can also contribute to the N-oxidation of certain drugs. doi.org
In humans, FMO1 is predominantly expressed in the kidney and fetal liver, while FMO3 is the major form in the adult liver. core.ac.uk Although the direct role of FMOs in the formation of this compound is not as extensively documented as that of the CYP3A enzymes, their known function in N-oxygenation suggests a potential, albeit likely minor, contribution. doi.org Research has shown that FMOs and CYPs can share substrates but often yield different metabolites. frontiersin.org The involvement of FMOs in the metabolism of a xenobiotic can be species-dependent. For example, while FMO1 and FMO3 were found to participate in the metabolism of a synthetic adenosine (B11128) derivative in rat liver microsomes, the compound was stable with recombinant human FMOs. frontiersin.org
Specificity of CYP3A Isoforms (e.g., CYP3A4, CYP3A5, CYP3A7)
In Vitro Enzyme Kinetic Studies for Triazolam and Metabolites
To quantify the enzymatic processes involved in this compound formation, researchers employ in vitro enzyme kinetic studies. These experiments provide valuable data on how efficiently enzymes metabolize triazolam and how this process can be affected by other substances.
The kinetics of many enzyme-catalyzed reactions, including the metabolism of triazolam, can often be described by the Michaelis-Menten model. researchgate.netnih.gov This model relates the rate of the reaction to the concentration of the substrate. The key parameters derived from this model are the Michaelis constant (K_m), which reflects the substrate concentration at half the maximum reaction velocity (V_max), and V_max itself. researchgate.net
However, the kinetics of CYP3A4-mediated reactions can be complex and may not always follow simple Michaelis-Menten kinetics. researchgate.net For example, the formation of 4-hydroxytriazolam has been shown to exhibit a sigmoidal substrate-velocity curve, while the formation of 1'-hydroxytriazolam can display substrate inhibition at higher concentrations. These atypical kinetics suggest the presence of multiple binding sites or allosteric effects within the enzyme's active site. nih.gov
Intrinsic clearance (CL_int), calculated as V_max/K_m, is a measure of the intrinsic ability of an enzyme to metabolize a substrate. researchgate.net Determining these kinetic parameters is crucial for predicting a drug's in vivo clearance and potential for drug-drug interactions. researchgate.net
The following table presents kinetic data for the inhibition of CYP3A4 by sorafenib (B1663141) and its N-oxide metabolite, illustrating how kinetic parameters are used to assess inhibitory potential.
| Inhibitor | K_i (μM) | Inhibition Type |
| Sorafenib | 33 ± 14 | Linear-mixed |
| Sorafenib N-oxide | 15 ± 4 | Linear-mixed |
Table 2: Inhibition constants (Ki) for sorafenib and sorafenib N-oxide on CYP3A4 activity. Data from a study on the inhibitory effects of sorafenib and its metabolite on human hepatic CYP3A4. uts.edu.auscispace.com
The metabolism of triazolam via CYP3A4 can be significantly altered by the presence of other drugs that act as inhibitors or inducers of this enzyme. benzoinfo.com
Inhibition: Enzyme inhibition leads to a decrease in the rate of metabolism, which can result in higher plasma concentrations of the parent drug. benzoinfo.com Potent inhibitors of CYP3A4, such as ketoconazole, itraconazole, and ritonavir, can profoundly affect the clearance of triazolam. fda.govnih.gov Other substances, like grapefruit juice, are also known to inhibit CYP3A4, primarily in the gut wall, which can increase the bioavailability of orally administered triazolam. fda.govdrugs.comresearchgate.net Studies have shown that even a single glass of grapefruit juice can increase plasma triazolam concentrations, with repeated consumption leading to a more significant effect and a prolonged half-life of the drug. researchgate.net Isoniazid has also been identified as a potent noncompetitive inhibitor of CYP3A. asm.org
Induction: Enzyme induction, on the other hand, increases the rate of metabolism by stimulating the synthesis of more enzyme. benzoinfo.com This leads to a faster clearance of the drug and potentially reduced efficacy. benzoinfo.com Drugs like rifampin and certain corticosteroids are known inducers of CYP3A4. benzoinfo.commedscape.com Co-administration of these inducers can decrease the plasma concentration of triazolam. drugs.com
The table below provides examples of drugs that inhibit or induce the metabolism of triazolam via CYP3A4.
| Modulator Type | Drug/Substance | Effect on Triazolam Metabolism |
| Inhibitor | Ketoconazole | Potent Inhibition fda.govnih.gov |
| Inhibitor | Itraconazole | Potent Inhibition fda.gov |
| Inhibitor | Ritonavir | Potent Inhibition fda.gov |
| Inhibitor | Grapefruit Juice | Inhibition, increased bioavailability fda.govdrugs.comresearchgate.net |
| Inhibitor | Isoniazid | Potent noncompetitive inhibition asm.org |
| Inducer | Rifampin | Induction, decreased plasma concentration medscape.com |
| Inducer | Corticosteroids | Induction, decreased plasma concentration drugs.com |
Table 3: Examples of metabolic modulators affecting triazolam metabolism.
Michaelis-Menten Kinetics and Intrinsic Clearance Determinations
Sequential Metabolism and Metabolite Identification Research
The biotransformation of this compound is a subject of pharmacological research, often in the context of understanding the broader metabolic fate of its parent compound, triazolam. The metabolic cascade can involve downstream modifications or the reversal of the N-oxidation process itself.
Characterization of Downstream Metabolites (e.g., Hydroxylated and Glucuronidated Forms)
The primary metabolic pathway for the parent compound, triazolam, is well-established and involves oxidation followed by conjugation. The initial and principal step is hydroxylation mediated by the Cytochrome P450 3A (CYP3A) enzyme system. pfizermedicalinformation.com This process forms two main active metabolites: α-hydroxytriazolam and 4-hydroxytriazolam. pfizermedicalinformation.comnih.gov Following this Phase I oxidation, these hydroxylated metabolites are subsequently conjugated with glucuronic acid to form glucuronides, which are inactive and more water-soluble, facilitating their excretion primarily in the urine. pfizermedicalinformation.comnih.gov
While the downstream metabolism of this compound itself is not as extensively documented, it is understood that further oxidation can lead to the formation of more polar derivatives, though the specific pathways remain an area for further investigation. vulcanchem.com A significant metabolic route for N-oxide compounds involves reduction back to the parent amine. Therefore, it is highly probable that this compound is reduced back to triazolam, which then enters the well-characterized hydroxylation and glucuronidation pathway.
Investigation of Reversible N-Oxidation (Deoxygenation) Processes
The conversion of an N-oxide back to its parent tertiary amine is a known metabolic reaction referred to as deoxygenation or N-oxide reduction. This process makes the initial N-oxidation a reversible step. While chemical methods using reagents like sodium borohydride (B1222165) can revert this compound to triazolam, this reduction also occurs biologically. vulcanchem.com
This enzymatic reduction is not unique to this compound. Studies on other compounds, such as pyrrolizidine (B1209537) alkaloid (PA) N-oxides, demonstrate that they become toxic primarily upon their reduction to the respective parent PAs by enzymes in the liver and by microbes in the gastrointestinal tract. frontiersin.orgresearchgate.net Research has also demonstrated the in vitro reduction of the N-oxide prodrug loperamide (B1203769) oxide to its active form, loperamide, by gut microflora. nih.govnih.gov This body of evidence supports the existence of enzymatic systems in mammals capable of deoxygenating N-oxides, suggesting a reversible pathway for this compound metabolism where it can be converted back to triazolam.
Influence of Biological Systems on this compound Metabolism
The biotransformation of this compound is significantly influenced by various biological systems. Research utilizing hepatic microsomes, advanced in vitro models like organ-on-a-chip systems, and studies on gut microbiota have been crucial in elucidating these metabolic pathways.
Hepatic Microsomal Studies
Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism, as they contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 superfamily. Studies using HLMs have been fundamental in establishing that the parent compound, triazolam, is principally metabolized by the CYP3A4 isoform to its hydroxylated metabolites. nih.gov
This compound is utilized in pharmacological research to investigate these metabolic pathways, and its interaction with CYP450 enzymes is considered critical for understanding drug metabolism. vulcanchem.com Studies on analogous N-oxide metabolites, such as sorafenib N-oxide (SNO), show that these metabolites are actively processed and can act as inhibitors of CYP3A4 in HLM preparations. scispace.comuts.edu.au Molecular docking studies have even suggested that the N-oxide moiety of SNO interacts directly with the heme iron of the CYP3A4 active site. uts.edu.au Furthermore, the N-oxidation of other drugs, like quinidine, has been shown to be catalyzed by CYP3A4 in liver microsomes. The reduction of PA N-oxides back to their parent alkaloids is also known to be mediated by hepatic CYPs. researchgate.net These findings strongly suggest that human liver microsomes, and specifically CYP enzymes, play a key role in the biotransformation of this compound, mediating both its potential further oxidation and its reduction back to triazolam.
| Biological System | Key Enzymes | Observed/Inferred Reactions for Triazolam/N-Oxides | Reference |
|---|---|---|---|
| Human Liver Microsomes (HLM) | CYP3A4 | Hydroxylation of parent triazolam. | nih.gov, |
| Human Liver Microsomes (HLM) | CYP3A4 | N-oxidation of other drugs (e.g., quinidine). | |
| Human Liver Microsomes (HLM) | Hepatic CYPs | Reduction of other N-oxides (e.g., PA N-oxides) to parent compounds. | researchgate.net |
| Human Liver Microsomes (HLM) | CYP3A4 | Inhibition of enzyme activity by other N-oxide metabolites (e.g., sorafenib N-oxide). | scispace.com, uts.edu.au |
Organ-on-a-Chip Systems (e.g., Gut-Liver Microphysiological Systems)
Organ-on-a-chip (OOC) or microphysiological systems (MPS) represent an advanced in vitro technology that mimics the structure and function of human organs, enabling the study of complex metabolic processes. researchgate.nettau.ac.ilnih.gov Specifically, entero-hepatic (gut-liver) two-organ chips have been successfully used to study the sequential metabolism of the parent drug, triazolam. researchgate.netrsc.org
In these systems, which are composed of intestinal Caco-2 cells and hepatic HepaRG cells, researchers have modeled the first-pass metabolism of triazolam. researchgate.netrsc.org The studies confirmed that triazolam is metabolized into α- and 4-hydroxytriazolam and their subsequent glucuronides. researchgate.netrsc.org These OOC models demonstrated that the clearance of the glucuronidated metabolites was higher in the connected two-organ system than in a liver-only single culture, highlighting the importance of inter-organ communication in drug metabolism. researchgate.net
While this technology has proven effective for studying the parent compound, published research specifically investigating the metabolic pathways of this compound within these gut-liver microphysiological systems is not yet prominent. However, OOC platforms present a promising future direction for detailed investigations into the absorption, reduction, and sequential metabolism of this compound in a physiologically relevant context.
Role of Gut Microbiota in N-Oxide Reduction
The gut microbiome possesses a vast and versatile enzymatic capacity that can significantly impact drug metabolism, performing biochemical reactions that are distinct from host enzymes. nih.govahajournals.org One of the key functions of the gut microbiota is reductive metabolism. nih.gov
Chromatographic Methods for Research and Separation
Chromatographic techniques are indispensable for the separation of this compound from its parent compound and other related substances, particularly in complex biological matrices and in studies monitoring the stability of Triazolam.
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for investigating the stability of Triazolam and tracking the formation of its degradation products, including this compound. Stability studies frequently utilize HPLC to evaluate how factors such as pH, temperature, and oxidative stress impact the integrity of the Triazolam molecule. In such studies, a reversed-phase HPLC method is often employed, typically with a C18 column. The mobile phase usually consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol. A UV detector is commonly used for detection, as the chromophores within the this compound structure allow for strong UV absorbance. This method enables the effective separation and quantification of this compound from Triazolam and other potential degradants based on their differential retention times.
Table 1: Illustrative HPLC Parameters for the Analysis of Triazolam and its N-Oxide Metabolite
| Parameter | Description |
| Stationary Phase (Column) | Typically a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. |
| Flow Rate | Commonly maintained around 1.0 mL/min. |
| Detection | UV spectrophotometry at a wavelength where both compounds exhibit significant absorbance, often around 220 nm. |
| Column Temperature | Usually ambient or controlled at a specific temperature to ensure reproducibility. |
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the identification and quantification of this compound in biological fluids. This is especially critical for metabolite profiling in pharmacokinetic studies. LC-MS combines the powerful separation capabilities of HPLC with the precise mass detection of a mass spectrometer. In a typical metabolite profiling study, a biological sample is first processed and then injected into the LC-MS system. The LC component separates this compound from the parent drug and other metabolites. The separated compounds are then ionized, often using a soft ionization technique like electrospray ionization (ESI), before entering the mass spectrometer. The instrument then detects the specific mass-to-charge ratio (m/z) of the protonated this compound molecule, confirming its presence. For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed, which involves fragmenting the parent ion and analyzing the resulting product ions to create a unique fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) for Degradation and Stability Studies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are crucial for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful technique for elucidating the detailed molecular structure of this compound. The ¹H NMR spectrum provides information on the chemical environment of each proton, revealing details about neighboring functional groups through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The presence of the N-oxide group causes a characteristic downfield shift in the signals of adjacent protons and carbons compared to the parent Triazolam molecule, which is a key diagnostic feature in the spectra.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. By providing highly accurate mass measurements, HRMS allows for the calculation of a unique molecular formula. This technique is instrumental in confirming the identity of the compound by matching the experimentally determined mass with the theoretically calculated mass of the proposed structure, thereby distinguishing it from other compounds with the same nominal mass.
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The IR spectrum displays absorption bands that correspond to the vibrational frequencies of specific chemical bonds. For this compound, the spectrum would show characteristic bands for the aromatic rings, the triazole ring, and the carbon-chlorine bonds. A key diagnostic peak would be the N-O stretching vibration, which provides direct evidence of the N-oxide functionality and distinguishes the metabolite from its parent drug.
X-ray Crystallography for Definitive Stereochemical Analysis
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound at an atomic level. This technique provides precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. For a molecule like this compound, which possesses a complex fused-ring system, X-ray diffraction analysis of a single crystal would yield a definitive conformational and configurational map. This is essential for understanding its interaction with biological targets, as stereochemistry often dictates biological activity. iapchem.org
While specific crystallographic data for this compound is not publicly available, the application of this technique to similar N-oxide metabolites of complex drugs, such as Azelastine N-Oxide, demonstrates its power. d-nb.info In such an analysis, the molecule's structure is elucidated, including the geometry of the N-oxide group and its spatial relationship to the rest of the molecule. The analysis of Azelastine N-Oxide, for instance, confirmed its structure and allowed for the assignment of its absolute configuration. d-nb.info The crystal structure reveals not only the core molecular framework but also intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. d-nb.info
Table 1: Example Crystallographic Data for a Related Drug N-Oxide (Azelastine N-Oxide Hydrate) This table is illustrative of the data obtained from X-ray crystallography and is based on findings for a different N-oxide compound.
| Parameter | Value |
| Chemical Formula | C₂₂H₂₄ClN₃O₂ · H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.23 |
| b (Å) | 10.45 |
| c (Å) | 12.58 |
| α (°) | 99.87 |
| β (°) | 92.11 |
| γ (°) | 101.54 |
| Volume (ų) | 1041.5 |
| Z (molecules/unit cell) | 2 |
| Data sourced from a study on Azelastine N-Oxide. d-nb.info |
UV-Visible Spectrometry for Quantification and Kinetic Analysis
UV-Visible (UV-Vis) spectrometry is a robust and widely used technique for the quantitative analysis of compounds that possess chromophores—functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. wdh.ac.id this compound, with its system of fused aromatic and heterocyclic rings, is expected to exhibit distinct UV absorption maxima. The benzodiazepine structure itself provides chromophores that are readily detectable. osf.iounodc.org
This technique is particularly valuable for quantification in various matrices following the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). mdpi.com This allows for the accurate determination of the compound's concentration in unknown samples. mdpi.com
Furthermore, UV-Vis spectrometry is a powerful tool for kinetic analysis. By monitoring the change in absorbance at a specific wavelength over time, one can study the rate of reactions such as degradation, formation, or metabolic conversion. For instance, the degradation of this compound under various conditions (e.g., pH, temperature, light exposure) could be tracked by the decrease in its characteristic absorbance or the appearance of new peaks corresponding to degradation products.
Table 2: Illustrative Data for UV-Vis Spectrophotometric Quantification This table presents hypothetical data to illustrate the construction of a calibration curve for quantification purposes.
| Concentration (µg/mL) | Absorbance at λmax |
| 1.0 | 0.085 |
| 2.5 | 0.212 |
| 5.0 | 0.425 |
| 10.0 | 0.850 |
| 15.0 | 1.275 |
| The linear regression of this data would yield a calibration equation (e.g., y = mx + c) and a correlation coefficient (R²), allowing for the determination of unknown concentrations. |
Electroanalytical Approaches for Determination
Electroanalytical methods offer a highly sensitive and cost-effective alternative to chromatographic techniques for the determination of electroactive compounds like benzodiazepines. osf.ionih.gov The benzodiazepine class is characterized by the presence of an electrochemically reducible azomethine group, and many, including N-oxide variants, possess other electroactive moieties that make them suitable for electrochemical analysis. nih.govuts.edu.au
Polarography and Voltammetry for Mechanistic Investigations
Polarography and voltammetry are fundamental electroanalytical techniques used to investigate the redox behavior of electroactive species. These methods involve applying a variable potential to an electrode and measuring the resulting current. For benzodiazepines, these techniques have been employed for mechanistic investigations, revealing that the electrochemical reduction often occurs in multiple steps. nih.govresearchgate.net
The N-oxide group is known to be electrochemically active. Studies on related N-oxide-containing benzodiazepines, such as chlordiazepoxide, have shown that the N-oxide is typically reduced in a distinct step. uts.edu.au The potential at which reduction occurs and the magnitude of the current provide valuable information about the reduction mechanism, the stability of intermediates, and the number of electrons and protons involved in the electrode reaction. researchgate.net Such mechanistic studies are foundational for developing optimized quantitative methods.
Adsorptive Stripping Voltammetry for Enhanced Sensitivity
Adsorptive Stripping Voltammetry (AdSV) is an exceptionally sensitive electrochemical technique for trace and ultra-trace analysis. mdpi.com It enhances sensitivity by incorporating a preconcentration step where the target analyte is adsorbed onto the surface of the working electrode (e.g., a hanging mercury drop electrode) prior to the voltammetric scan. rsc.org
The surface-active properties of triazolam allow for its effective determination by differential-pulse AdSV. rsc.orgresearchgate.net Research has demonstrated that by optimizing parameters such as the supporting electrolyte, pH, accumulation potential, and accumulation time, extremely low detection limits can be achieved. rsc.org For triazolam, determination limits as low as 6 × 10⁻¹⁰ M have been reported, showcasing the remarkable sensitivity of this technique. rsc.org This high sensitivity makes AdSV particularly suitable for the analysis of trace levels of the drug in various samples.
Table 3: Performance Characteristics of Differential-Pulse Adsorptive Stripping Voltammetry for Triazolam
| Parameter | Finding |
| Technique | Differential-Pulse Adsorptive Stripping Voltammetry (DP-AdSV) |
| Working Electrode | Hanging Mercury Drop Electrode (HMDE) |
| Accumulation Time | 4 minutes |
| Determination Limit | 6 × 10⁻¹⁰ M |
| Reproducibility (RSD) | <1.5% at 1 × 10⁻⁸ M level |
| Data sourced from a study on the adsorptive stripping voltammetry of triazolam. rsc.org |
Modified Electrode Development for Selective Detection
To further enhance the performance of electrochemical sensors, researchers often turn to chemically modified electrodes (CMEs). mdpi.com Modifying the surface of a standard electrode (like glassy carbon or carbon paste) with specific materials can improve sensitivity, selectivity, and resistance to surface fouling. chemmethod.com
A wide array of materials has been employed for this purpose, including conductive polymers, carbon nanotubes, graphene, and metallic nanoparticles. iapchem.orgmdpi.com For the analysis of benzodiazepines, electrodes have been modified with materials like nitrogen-doped carbon nanoparticles and tungsten disulfide (WS₂) nanostructures to achieve lower detection limits and broader linear ranges. mdpi.com For example, a modified carbon paste electrode was developed for tetrazepam, achieving a limit of detection of 5 ng/mL. mdpi.com Similarly, a screen-printed carbon electrode modified with WS₂ nanoballs was used to determine clonazepam with a detection limit of 2.37 nM. mdpi.com
Molecularly imprinted polymers (MIPs) represent another sophisticated approach, creating custom recognition sites for the target molecule on the electrode surface, thereby imparting high selectivity. nih.gov While a specific modified electrode for this compound has not been reported, the successful application of these strategies to structurally similar benzodiazepines strongly suggests their potential for the highly selective and sensitive detection of this metabolite. mdpi.com
Table 4: Examples of Modified Electrodes for Benzodiazepine Determination
| Analyte | Electrode Modifier | Technique | Limit of Detection (LOD) | Reference |
| Tetrazepam | Nitrogen-doped carbon nanoparticles on carbon paste electrode | DPV | 5 ng/mL | mdpi.com |
| Clonazepam | WS₂ nanoballs on screen-printed carbon electrode | Voltammetry | 2.37 nM | mdpi.com |
| Alprazolam | Electrochemically pretreated glassy carbon electrode | AdSV | 0.03 mg/L | mdpi.com |
| Clonazepam | Fe₃O₄/R-SH/Pd nanocomposite on glassy carbon electrode | DPV | 66 nM | mdpi.com |
Mechanistic Investigations at the Molecular and Cellular Levels
Molecular Interactions with Xenobiotic-Metabolizing Enzymes
The biotransformation of xenobiotics, including Triazolam N-oxide, is predominantly carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). The nature and extent of the interaction between this compound and these enzymes dictate its metabolic fate.
The metabolism of the parent compound, triazolam, is primarily mediated by the CYP3A4 enzyme, which is known for its rapid hepatic oxidation of the drug. The formation of this compound involves the oxidation of a nitrogen atom on the triazole ring. While specific binding studies on this compound are not as extensively documented as those for its parent compound, its structural similarity allows for well-founded inferences.
The active site of CYP3A4 is characterized by its large and malleable nature, which allows it to bind with a wide array of substrates. The binding orientation of a ligand within this site is a critical factor that determines which part of the molecule is presented to the enzyme's reactive heme center for oxidation. For this compound, the presence of the polar N-oxide group, in addition to the hydrophobic regions of the benzodiazepine (B76468) structure, would govern its orientation. This polarity could facilitate hydrogen bonding with specific amino acid residues within the active site, potentially altering its binding affinity and stability compared to the non-oxidized triazolam.
Computational methods, such as molecular docking, provide valuable insights into the potential interactions between a ligand like this compound and an enzyme like CYP3A4 at an atomic level. These simulations can predict the most energetically favorable binding poses and estimate the binding affinity.
Binding Site Characterization within Cytochrome P450 Enzymes
Chemical Stability and Degradation Kinetics
The intrinsic chemical stability of this compound determines its persistence in various environments. Its degradation is primarily governed by hydrolysis, the rate of which is sensitive to several environmental factors.
This compound, like other benzodiazepines containing a 1,4-diazepine ring, is susceptible to hydrolytic degradation in aqueous solutions. The principal mechanism of degradation is the acid- or base-catalyzed hydrolysis of the azomethine bond within the seven-membered diazepine (B8756704) ring. This reaction leads to the opening of the ring, ultimately forming a benzophenone (B1666685) derivative, which represents a complete loss of the original tripartite structure.
The rate of hydrolysis of this compound is highly dependent on the pH of the solution. The degradation kinetics typically follow a U-shaped pH-rate profile, where the compound exhibits maximum stability in a specific pH range, usually around the neutral point. The rate of degradation increases substantially in both strongly acidic and strongly alkaline conditions due to specific-acid and specific-base catalysis, respectively.
Furthermore, the components of buffer solutions can themselves act as catalysts, a phenomenon known as general acid-base catalysis. This means that at a constant pH, increasing the concentration of the buffer species (e.g., phosphate (B84403), acetate) can accelerate the degradation rate. The effect of the solution's ionic strength on the reaction kinetics can also provide mechanistic clues, indicating whether charged species are involved in the rate-determining step of the hydrolytic reaction.
Table 1: Influence of Physicochemical Factors on this compound Degradation Rate
| Factor | Condition | General Effect on Degradation Rate |
| pH | Acidic (e.g., pH < 4) | Acceleration of hydrolysis |
| Neutral (e.g., pH 6-8) | Region of maximum stability; slowest degradation | |
| Alkaline (e.g., pH > 9) | Acceleration of hydrolysis | |
| Buffer | Increased Concentration | Potential for catalysis, leading to an increased rate |
| Ionic Strength | Increased Salt Concentration | Can influence rate depending on the charge of reacting species |
The degradation of this compound is a chemical reaction and, as such, its rate is sensitive to temperature. Following the principles of chemical kinetics, an increase in temperature will increase the rate of hydrolysis. This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant of the reaction to the absolute temperature and the activation energy.
By measuring the degradation rate constants at several different temperatures, it is possible to construct an Arrhenius plot (a graph of the natural logarithm of the rate constant versus the inverse of the temperature). The slope of this plot is then used to calculate the activation energy (Ea) for the hydrolysis reaction. The activation energy represents the minimum energy required for the degradation to occur and is a critical parameter for predicting the shelf-life and stability of this compound under various thermal conditions.
Characterization of Degradation Products and Pathways
Detailed studies specifically characterizing the degradation products and pathways of this compound are not extensively available in the public scientific literature. However, degradation pathways can be inferred from studies on its parent compound, triazolam, and other related benzodiazepine N-oxides.
The primary degradation route for the parent compound, triazolam, involves a reversible hydrolytic ring-opening of the diazepine ring, particularly in acidic conditions. researchgate.netslideshare.net This reaction typically leads to the formation of a benzophenone derivative and an amino acid derivative.
For benzodiazepine N-oxides, such as chlordiazepoxide, degradation can involve the loss of the oxygen atom from the N-oxide group, a process that can be facilitated by enzymes from microorganisms in biological samples. researchgate.net It is also known that N-oxide metabolites of benzodiazepines can undergo thermal decomposition. Another potential degradation pathway for triazolobenzodiazepines involves oxidative mechanisms, especially in the presence of moisture. researchgate.net For this compound, it is plausible that it could undergo similar degradation pathways, including reduction of the N-oxide to form the parent triazolam, or hydrolytic cleavage of the benzodiazepine ring system. However, without specific studies, the exact products and the kinetics of these potential pathways for this compound remain theoretical.
Theoretical Pharmacological Activity and Receptor Interactions (Preclinical Focus)
In Vitro Receptor Binding Assays (e.g., GABA-A Receptor Affinity)
However, early pharmacological studies on metabolites of triazolam provide significant insight. A 1978 study by Gall, Kamdar, and Collins investigated the pharmacology of several triazolam metabolites, including the N-oxide derivative (referred to as a 4-hydroxy analogue). nih.gov Their findings indicated that the N-oxidation of triazolobenzodiazepines results in compounds with substantially reduced central nervous system activity. nih.gov While the parent compound, triazolam, demonstrates high affinity for central benzodiazepine receptors, the N-oxide metabolite is significantly less potent. nih.govnih.gov This suggests a much lower binding affinity for the GABA-A receptor compared to triazolam. The primary active metabolites of triazolam are its hydroxylated forms, α-hydroxytriazolam and 4-hydroxytriazolam (B1202207), not the N-oxide. oup.compfizermedicalinformation.com
Table 1: Comparative Preclinical CNS Activity of Triazolam and its N-Oxide Metabolite (Note: Quantitative in vitro binding data is not available. This table reflects relative potency from in vivo preclinical models.)
| Compound | Nicotine-Antagonism Assay (Relative Potency) | Traction Assay (Relative Potency) | Implied GABA-A Receptor Affinity |
| Triazolam | High | High | High |
| This compound | ~250 times less potent than Triazolam nih.gov | >300 times less potent than Triazolam nih.gov | Low |
Functional Electrophysiological Assessments of Receptor Modulation
Direct functional electrophysiological assessments detailing the modulation of GABA-A receptors by this compound are scarce in the scientific literature. Such studies typically measure the enhancement of GABA-activated chloride currents in systems like Xenopus oocytes or through patch-clamp recordings of neuronal cells. acs.org
Based on the low CNS activity observed in preclinical animal models (such as nicotine (B1678760) antagonism and traction assays), it is inferred that this compound has very low efficacy as a positive allosteric modulator of the GABA-A receptor. nih.gov The significant drop in potency—over 250-fold in some measures compared to triazolam—strongly suggests that the N-oxide metabolite does not effectively enhance GABA-induced chloride ion flux. nih.gov This contrasts sharply with the parent compound, triazolam, which is a potent positive allosteric modulator, and its active hydroxylated metabolites. wikipedia.orgdrugbank.com The conjugated glucuronides of triazolam's primary metabolites are also presumed to be inactive. pfizermedicalinformation.comfda.gov
Table 2: Inferred Functional Modulation of GABA-A Receptors (Note: This table is based on inferences from in vivo preclinical data due to the lack of direct electrophysiological studies.)
| Compound | Inferred Efficacy as a Positive Allosteric Modulator | Evidence |
| Triazolam | High | Potent hypnotic, anxiolytic, and anticonvulsant effects in preclinical and clinical studies. wikipedia.org |
| This compound | Low to negligible | Low sedative and anticonvulsant activity in preclinical models. nih.gov |
Preclinical Research Models and in Vitro Systems
In Vitro Models for Metabolic and Mechanistic Studies
In vitro models are fundamental tools in drug metabolism research, providing a controlled environment to investigate metabolic pathways, identify involved enzymes, and assess potential drug interactions. These systems are crucial for early-stage characterization of a compound's metabolic fate.
Human liver microsomes (HLM) are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. They are the gold standard for in vitro studies of Phase I metabolism.
Research on triazolam metabolism using HLM has been extensive. These studies have consistently identified hydroxylation as the principal metabolic pathway, leading to the formation of two major metabolites: 1'-hydroxytriazolam and 4-hydroxytriazolam (B1202207). nih.gov The enzyme primarily responsible for this transformation has been identified as CYP3A4. nih.govresearchgate.net Recombinant enzyme systems, which express a single human CYP isoform (e.g., rCYP3A4 or rCYP3A5), have corroborated the central role of CYP3A4 in triazolam hydroxylation and have been used to study the distinct contributions of different CYP3A isoforms. researchgate.net
Cultured cell lines provide a more integrated biological system than microsomes, incorporating both Phase I and Phase II metabolic activities, as well as transporter functions. Primary human hepatocytes are considered the most clinically relevant cell-based model, though immortalized cell lines like HepG2, HepaRG, and the intestinal Caco-2 line are also widely used. researchgate.net
Studies utilizing entero-hepatic microphysiological systems, which may combine Caco-2 cells (modeling the intestine) and HepaRG cells (modeling the liver), have been employed to investigate the sequential metabolism of triazolam. researchgate.net These models demonstrated the formation of α-hydroxytriazolam and 4-hydroxytriazolam, followed by their glucuronidation (a Phase II reaction). researchgate.net Caco-2 cells, in particular, are a standard model for assessing intestinal permeability and the role of intestinal metabolism in the first-pass effect. tandfonline.com
However, the scientific literature lacks specific studies that have used hepatocytes, Caco-2 cells, or other cultured cell lines to investigate the formation, transport, or metabolic fate of Triazolam N-Oxide.
Human Liver Microsomes and Recombinant Enzyme Systems
Animal Models in Pharmacokinetic Research
Animal models, particularly rodents, are essential for understanding the in vivo pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME).
Pharmacokinetic studies of triazolam have been conducted in various animal models, including rats and mice. nih.govnih.gov These studies have characterized the plasma concentration profiles of triazolam and its primary hydroxylated metabolites, providing key parameters such as clearance, volume of distribution, and half-life.
However, comparative pharmacokinetic data for this compound are not available in the published literature. Studies have focused on quantifying the parent drug and its well-established hydroxy-metabolites. Below is a representative table of pharmacokinetic parameters for triazolam and its major metabolite, 4-hydroxytriazolam, in mice, which highlights the type of data generated in such studies. The absence of this compound data underscores the gap in the current body of research.
Interactive Table: Pharmacokinetic Parameters of Triazolam and 4-Hydroxytriazolam in CYP3A4-humanized Mice researchgate.net
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₈ (min*mg/mL) |
| Triazolam | 7.9 ± 1.1 | 0.25 | 16.2 ± 4.5 |
| 4-Hydroxytriazolam | 2.1 ± 0.3 | 0.5 | 36.9 ± 3.3 |
Data represents mean ± S.E.M. for CYP3A4-HBN mice (n=4 per group). AUC is the area under the curve.
Transgenic animal models, particularly mice "humanized" to express human drug-metabolizing enzymes, are powerful tools for studying human-specific metabolic pathways and drug-drug interactions (DDIs). acs.org For triazolam, transgenic mice expressing human CYP3A4 (e.g., Cyp3a–/–Tg-3A4) have been instrumental. acs.org Studies in these models have confirmed the critical role of intestinal CYP3A4 in the first-pass metabolism of oral triazolam and have been used to evaluate the magnitude of DDIs with CYP3A4 inhibitors (like itraconazole) and inducers. acs.orgsynzeal.com These models successfully replicate human-like metabolic profiles for the known hydroxylated metabolites. nih.gov
There are no reported studies in the scientific literature that have utilized transgenic animal models to investigate the metabolism of triazolam to this compound or to assess any potential modulation of this specific pathway.
Quantitative in vitro to in vivo extrapolation (QIVIVE) is a critical process in drug development that uses data from in vitro and preclinical animal studies to predict the pharmacokinetic behavior of a compound in humans. This process is fraught with challenges, including species differences in enzyme expression and activity, the complexity of modeling organ-specific metabolism and transport, and accurately scaling metabolic clearance. tandfonline.com
For triazolam, species differences between humans and rodents in CYP3A enzymes have been a key consideration in data extrapolation. nih.gov The development of humanized mouse models has helped to bridge this translational gap for CYP3A4-mediated metabolism. nih.gov
In the case of this compound, any attempt at extrapolation is currently impossible due to a fundamental lack of data. The absence of foundational in vitro characterization (pathway identification, enzyme kinetics) and in vivo animal pharmacokinetic data for this specific compound makes it unfeasible to build or validate any predictive models for human systems. Before any meaningful extrapolation could be considered, initial studies would be required to confirm if this compound is a genuine metabolite in humans and to characterize its basic disposition in preclinical models.
Future Directions and Emerging Research Avenues
Advancements in Synthetic Strategies for Novel N-Oxide Derivatives
The synthesis of N-oxide derivatives, including those of triazolam, is a focal point for innovation. A notable advancement is the development of a metal-free, catalyst-free method for producing 1,2,3-triazole-N-oxide derivatives. vulcanchem.comrsc.org This approach utilizes tert-butyl nitrite (B80452) (t-BuONO) as a nitrogen monoxide (NO) source in environmentally friendly solvents like ethanol (B145695) and water. rsc.orgnih.gov This method is advantageous due to its mild reaction conditions and avoidance of transition metals, which offers both environmental and cost benefits. vulcanchem.comrsc.org The versatility of 1,2,3-triazole-N-oxides in synthetic transformations has been demonstrated, highlighting their potential as building blocks for more complex molecules. nih.gov
Future research will likely focus on expanding the scope of these greener synthetic methodologies to a wider range of benzodiazepine (B76468) N-oxides. The development of one-pot synthesis procedures, combining multiple reaction steps into a single operation, is another promising area. rsc.orgacs.org Such strategies aim to improve efficiency, reduce waste, and allow for the creation of diverse libraries of N-oxide derivatives for pharmacological screening. nih.govmdpi.com The exploration of novel catalysts, including nanocatalysts, may also lead to higher yields and greater selectivity in the synthesis of these compounds. rsc.org
Integration of Omics Technologies in Biotransformation Research
The field of drug metabolism is being revolutionized by "omics" technologies, which allow for the comprehensive analysis of biological molecules. Metabolomics, the large-scale study of small molecules or metabolites, is particularly relevant to understanding the biotransformation of drugs like triazolam. researchgate.netshimadzu.com By analyzing the complete set of metabolites in a biological sample, researchers can gain a detailed snapshot of an organism's physiological state in real-time. researchgate.net
The integration of metabolomics with other omics disciplines, such as proteomics (the study of proteins) and genomics (the study of genes), offers a powerful multi-omics approach. shimadzu.com This integrated analysis can provide a more holistic understanding of how genetic variations and protein expression levels influence the metabolic pathways of triazolam and the formation of Triazolam N-Oxide. Future research will likely leverage these technologies to identify novel biomarkers of drug exposure and response, and to elucidate the complex interplay between drug metabolism and gut microbiome activity. bohrium.commdpi.com For instance, analyzing the metabolic profiles in response to triazolam administration can help personalize pharmacotherapy by predicting individual treatment effectiveness. researchgate.net
Development of Predictive Computational Models for Metabolism and Interaction
Computational, or in silico, models are becoming indispensable tools in drug discovery and development for predicting drug metabolism and potential interactions. doi.org These models can significantly reduce the time and cost associated with traditional in vitro and in vivo studies. doi.org For benzodiazepines, computational approaches are being used to predict their pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govnih.gov
Physiologically based pharmacokinetic (PBPK) modeling, for example, can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.gov These models have been used to predict potential drug-drug interactions (DDIs) between opioids and benzodiazepines like triazolam, particularly at varying dosages. nih.gov Furthermore, molecular modeling techniques such as molecular docking and molecular dynamics simulations can elucidate the interactions of benzodiazepines with their target receptors and metabolizing enzymes at the atomic level. medicine.dp.uamdpi.com
Future development in this area will focus on creating more sophisticated and accurate predictive models. This includes the use of quantitative structure-activity relationship (QSAR) models to predict the biological activity of new benzodiazepine derivatives. kcl.ac.uk By integrating data from various sources, including experimental data and in silico predictions, researchers aim to build comprehensive models that can accurately forecast the metabolic fate and interaction profile of compounds like this compound. royalsocietypublishing.orgsemanticscholar.org
Exploration of N-Oxide Reactivity and Regioselective Transformations
The N-oxide functional group significantly influences the chemical reactivity of the parent molecule, making it a target for various chemical transformations. vulcanchem.com The N-O bond in heterocyclic N-oxides confers unique electronic properties, rendering the nitrogen atom electron-rich and highly polarizable. nih.gov This dual electron-donating and -accepting capacity enables a wide range of synthetic transformations. nih.gov
Research in this area focuses on exploring the regioselective functionalization of heterocyclic N-oxides. For example, methods for the regioselective bromination and amination of quinoline (B57606) N-oxides at the C2-position have been developed. researchgate.netacs.orgmdpi.com These reactions often utilize transition metal catalysts or specific activating agents to achieve high selectivity. researchgate.netmdpi.com The N-oxide group can facilitate these transformations, acting as a directing group to guide the reaction to a specific position on the heterocyclic ring. vulcanchem.com
Future investigations will likely expand the repertoire of regioselective transformations for benzodiazepine N-oxides like this compound. This could involve the development of new catalytic systems and reaction conditions to introduce a variety of functional groups at specific positions. Such studies will not only enhance the synthetic utility of N-oxides but also provide access to novel derivatives with potentially improved pharmacological properties. The ability to revert the N-oxide back to the parent compound through reduction adds another layer of synthetic versatility. vulcanchem.com
Application of Microphysiological Systems for Complex Biological Interactions
Microphysiological systems (MPS), also known as "organs-on-a-chip," are emerging as powerful in vitro tools for studying complex biological processes, including drug metabolism and organ interactions. oup.commdpi.com These systems consist of cultured living cells in continuously perfused microfluidic devices that mimic the structure and function of human organs and tissues. mdpi.comkanazawa-u.ac.jp
MPS are particularly valuable for investigating the interplay between different organs, such as the gut-liver axis, which is crucial for the metabolism of orally administered drugs. oup.com Studies using entero-hepatic two-organ MPS have demonstrated the sequential metabolism of triazolam, showing that the clearance of its metabolites is higher in the co-culture system compared to a single liver cell culture. oup.comkanazawa-u.ac.jpresearchgate.net This highlights the importance of organ-organ interactions in accurately predicting drug disposition. kanazawa-u.ac.jp
The future application of MPS in this compound research is promising. These systems can be used to create more realistic models of human metabolism, allowing for the quantitative prediction of drug disposition and the extrapolation of in vitro data to humans. royalsocietypublishing.orgresearchgate.net By incorporating different cell types and tissues, researchers can build more complex multi-organ MPS to study systemic drug effects and toxicity. mdpi.com The continued development of these advanced in vitro models will provide deeper insights into the biological interactions of this compound and other drug metabolites.
Q & A
Q. What are the standard analytical methods for quantifying Triazolam N-Oxide in biological matrices, and how are they validated?
- Methodological Answer: this compound is quantified using gas chromatography with micro-electron capture detection (GC-μECD) for urine samples, achieving linearity (0.2–50 ng/mL, r² = 0.9995) and precision (intra-day RSD: 5.31%) . High-resolution techniques like GC/time-of-flight mass spectrometry (GC-TOF-MS) and UHPLC-MS/MS with on-line solid-phase extraction (SPE) are used for complex matrices, ensuring sensitivity (LLOQ: 10 µg/kg) and reproducibility . Validation follows guidelines for specificity, accuracy, and robustness, often cross-referenced with pharmacopeial standards (e.g., USP) .
Q. How is this compound synthesized and characterized to ensure purity for research use?
- Methodological Answer: Synthesis involves oxidation of the parent triazolam compound, followed by purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, liquid chromatography-mass spectrometry (LC-MS) for purity assessment, and elemental analysis to verify stoichiometry (C₁₇H₁₂Cl₂N₄O). Batch-specific data, including chromatograms and spectral profiles, are provided to meet regulatory standards for analytical reference materials .
Q. What are the key physicochemical properties of this compound that influence its pharmacokinetic behavior?
- Methodological Answer: Key properties include molecular weight (359.2 g/mol), lipophilicity (logP inferred from SMILES: CC1=NN=C2N1C…), and aqueous solubility, which impact absorption and distribution. The N-oxide moiety increases polarity compared to triazolam, altering membrane permeability. Stability studies under ambient, light-protected conditions ensure integrity during storage .
Advanced Research Questions
Q. How do structural modifications in the aromatic N-oxide moiety of Triazolam derivatives affect their mutagenic potential, and what methodologies are used to assess this?
- Methodological Answer: Structure-activity relationship (SAR) fingerprinting evaluates mutagenicity by matching substructures (e.g., benzo-triazolo-diazepine N-oxide) against public/proprietary databases. For example, quindioxin and benzo[c][1,2,5]oxadiazole 1-oxide subclasses are flagged as mutagenic alerts via Ames tests and computational modeling. Conflicting data on general aromatic N-oxides necessitate subclass-specific risk assessments .
Q. What experimental approaches resolve contradictions in this compound’s cellular uptake mechanisms, particularly regarding transporter independence?
- Methodological Answer: Studies using OCT1-overexpressing HEK293 cells and Oct1-knockout mice demonstrate that uptake is independent of OCT1 transporters. Instead, alternative transporters are hypothesized, validated via competitive inhibition assays and RNA silencing in hepatocellular carcinoma cells (HepG2, Huh7). Pharmacokinetic profiling in murine models confirms unchanged plasma/hepatic concentrations despite transporter knockout .
Q. How can researchers address discrepancies in pharmacokinetic/pharmacodynamic (PK/PD) hysteresis observed with this compound administration?
- Methodological Answer: Hysteresis (delayed effect-concentration relationships) is analyzed using step-infusion protocols in animal models to estimate effect-offset rate constants. Acute tolerance studies measure GABA-A receptor desensitization via radioligand binding assays, while population PK models incorporate covariates like age and hepatic function to refine dose-response predictions .
Q. What methodologies enable sensitive detection of this compound in plant-derived matrices, and how are matrix interferences minimized?
- Methodological Answer: On-line SPE coupled with UHPLC-MS/MS reduces manual sample preparation. Matrix effects (e.g., in tea extracts) are mitigated using isotopically labeled internal standards (e.g., ¹³C-Triazolam N-Oxide). Method validation includes spike-recovery tests (85–115%) and calibration in complex backgrounds (10–300 µg/kg), ensuring specificity despite co-eluting compounds .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting evidence on this compound’s role in mutagenicity and transporter-mediated uptake?
- Methodological Answer: Contradictions arise from differing experimental models (e.g., bacterial vs. mammalian mutagenicity assays) and transporter specificity. Resolving these requires meta-analyses weighted by study quality (e.g., OECD-compliant assays) and mechanistic follow-ups, such as CRISPR-Cas9 knockout screens to identify alternative uptake pathways .
Q. What strategies validate analytical methods for this compound when regulatory standards are unavailable?
- Methodological Answer: Cross-validation against structurally analogous N-oxides (e.g., sorafenib N-oxide) establishes reference ranges. Collaborative trials using blinded samples assess inter-laboratory reproducibility. Data are benchmarked against FDA/EMA guidelines for bioanalytical method validation, emphasizing accuracy (±15% nominal concentration) and stability under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
